molecular formula C15H23NO4 B253379 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate

2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate

Cat. No. B253379
M. Wt: 281.35 g/mol
InChI Key: ZBSCNHYZBOTPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate, also known as IME-DB, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the phenethylamine family, which includes compounds such as amphetamines and MDMA. IME-DB has been shown to have a unique mechanism of action and potential applications in various fields of research.

Mechanism of Action

2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate acts as a releasing agent for serotonin and dopamine, meaning it increases the amount of these neurotransmitters in the brain. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged effects. The exact mechanism of action of 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate is not fully understood and requires further research.
Biochemical and Physiological Effects:
2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain. 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate has been studied for its potential use in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate in lab experiments is its unique mechanism of action and potential applications in various fields of research. However, one limitation is the lack of information on its long-term effects and potential toxicity. Further research is needed to fully understand the safety and efficacy of 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate.

Future Directions

There are several future directions for research on 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate. One area of focus could be on its potential use in the treatment of addiction and other psychiatric disorders. Another area of focus could be on its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Further research is needed to fully understand the potential applications and limitations of 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate.

Synthesis Methods

2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine and formaldehyde, followed by reduction with sodium borohydride and esterification with methyl iodide. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate has been studied for its potential use in various fields of scientific research. It has been shown to have affinity for serotonin and dopamine receptors, which are involved in a variety of physiological processes such as mood regulation, reward, and motor control. 2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate has been studied for its potential use in the treatment of Parkinson's disease, depression, and addiction.

properties

Product Name

2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C15H23NO4/c1-11(2)16(3)8-9-20-15(17)12-6-7-13(18-4)14(10-12)19-5/h6-7,10-11H,8-9H2,1-5H3

InChI Key

ZBSCNHYZBOTPBT-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCOC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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